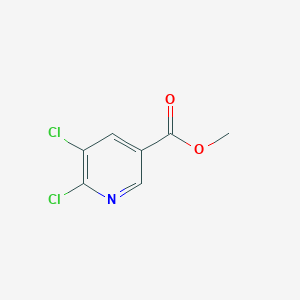

Methyl 5,6-Dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZINXYBRIQTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381956 | |

| Record name | Methyl 5,6-Dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56055-54-0 | |

| Record name | Methyl 5,6-Dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,6-dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-Dichloronicotinate

This guide provides a comprehensive overview of the synthetic pathways for Methyl 5,6-Dichloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of significant interest due to its versatile applications as a building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable precursor for a range of biologically active compounds. This guide will explore the primary synthetic routes to this important molecule, with a focus on providing practical, field-proven insights to enable successful and efficient synthesis in a laboratory setting.

Core Synthesis Strategy: A Two-Stage Approach

The most prevalent and industrially viable approach to the synthesis of this compound involves a two-stage process. The first stage focuses on the synthesis of the key precursor, 5,6-Dichloronicotinic acid. The second stage is the subsequent esterification of this acid to yield the final product. The choice of the starting material for the synthesis of 5,6-Dichloronicotinic acid is a critical decision, influenced by factors such as cost, availability, and environmental impact.

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Precursor: 5,6-Dichloronicotinic Acid

The synthesis of 5,6-Dichloronicotinic acid can be approached from several starting materials. The selection of a particular route is often a balance between reagent cost, reaction efficiency, and waste management.

Pathway A: From 3-Picoline

A common industrial method involves the chlorination and subsequent oxidation of 3-picoline (3-methylpyridine)[1]. This multi-step process, while utilizing a readily available starting material, requires careful control of reaction conditions to achieve high selectivity and yield.

Reaction Scheme:

Mechanistic Insights: The initial chlorination of 3-picoline is a challenging electrophilic substitution on a deactivated pyridine ring. The reaction typically requires harsh conditions and catalysts. The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate or nitric acid[1].

Pathway B: From 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC)

An alternative route utilizes industrial byproducts, specifically the short-distillation residue of 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC)[2]. This approach is economically attractive as it repurposes a waste stream. The core of this method is the hydrolysis of the trichloromethyl group to a carboxylic acid.

Reaction Scheme:

Mechanistic Insights: The hydrolysis of the trichloromethyl group proceeds via a nucleophilic substitution mechanism, typically under acidic or basic conditions. The reaction involves the sequential replacement of chlorine atoms with hydroxyl groups, followed by tautomerization to the carboxylic acid. A patent describes a process involving catalytic cracking and vacuum distillation of DCTC residue followed by aqueous workup to isolate the desired acid[2].

Pathway C: From 6-Hydroxynicotinic Acid

A laboratory-scale synthesis can be achieved starting from 6-Hydroxynicotinic acid[3]. This method involves the direct chlorination of the pyridine ring.

Reaction Scheme:

Mechanistic Insights: The hydroxyl group at the 6-position activates the pyridine ring towards electrophilic substitution. The reaction with a chlorinating agent, such as chlorine gas or phosphorus oxychloride, leads to the introduction of chlorine atoms at the 5 and 6 positions[3].

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 3-Picoline | Chlorination & Oxidation | Readily available, cost-effective | Harsh reaction conditions, potential for multiple byproducts |

| DCTC Residue | Hydrolysis | Utilizes industrial waste, cost-effective | Requires specialized starting material, purification challenges |

| 6-Hydroxynicotinic Acid | Chlorination | Milder conditions, good for lab scale | More expensive starting material |

Table 1: Comparison of synthetic pathways to 5,6-Dichloronicotinic Acid.

Part 2: The Final Step: Fischer Esterification

The conversion of 5,6-Dichloronicotinic acid to its methyl ester is most commonly and efficiently achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Figure 2: Workflow for the Fischer Esterification of 5,6-Dichloronicotinic Acid.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution[4][5][6][7][8]. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed[5][7].

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 5,6-Dichloronicotinic Acid from Ethyl 5,6-Dichloronicotinate (Hydrolysis)

This protocol describes the hydrolysis of the corresponding ethyl ester to yield 5,6-Dichloronicotinic acid[9].

Materials and Reagents:

-

Ethyl 5,6-dichloronicotinate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of THF, MeOH, and water (50 mL, 4:1:1 v/v/v).

-

Add 2N aqueous sodium hydroxide solution (6.75 mL, 13.5 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the organic solvents.

-

Acidify the remaining aqueous solution with 2N hydrochloric acid to a pH of approximately 2.

-

Extract the acidified mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 5,6-dichloronicotinic acid as a white solid.

Expected Yield: Approximately 91%[9].

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol details the esterification of 5,6-Dichloronicotinic acid using methanol and an acid catalyst.

Materials and Reagents:

-

5,6-Dichloronicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure using Sulfuric Acid:

-

Dissolve 5,6-Dichloronicotinic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Procedure using Thionyl Chloride:

-

Suspend 5,6-Dichloronicotinic acid in methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product.

Characterization Data

5,6-Dichloronicotinic Acid:

-

Molecular Formula: C₆H₃Cl₂NO₂

-

Molecular Weight: 192.00 g/mol [10]

-

Appearance: White to beige powder[9]

-

Melting Point: 164-168 °C[9]

This compound:

-

Molecular Formula: C₇H₅Cl₂NO₂

-

Molecular Weight: 206.02 g/mol [11]

-

Appearance: White solid

-

IUPAC Name: methyl 5,6-dichloropyridine-3-carboxylate[11]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the identity and purity of the synthesized compounds. While specific spectra are not provided in the search results, typical chemical shifts and fragmentation patterns can be predicted based on the structures.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the Fischer esterification of 5,6-Dichloronicotinic acid being the most direct and efficient final step. The choice of the synthetic route for the precursor acid is a critical consideration, with industrial processes often favoring cost-effective starting materials like 3-picoline or DCTC residue. For laboratory-scale synthesis, starting from 6-hydroxynicotinic acid offers a viable alternative.

Future research in this area may focus on the development of more environmentally friendly and catalytic methods for the synthesis of the 5,6-Dichloronicotinic acid precursor, potentially reducing the use of harsh reagents and improving the overall atom economy of the process.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5,6-Dichloronicotinate: Properties, Synthesis, and Applications

Introduction

Methyl 5,6-Dichloronicotinate is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic chemistry. As a trifunctional molecule, it incorporates a nucleophilic pyridine nitrogen, two electrophilic carbon centers on the pyridine ring activated by chlorine leaving groups, and an ester moiety susceptible to transformation. This unique combination of functional groups makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth analysis of its chemical properties, structure, synthesis, reactivity, and applications, offering a technical resource for researchers and development professionals.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its identification and use in a laboratory setting.

Molecular Structure and Physicochemical Data

The structure features a pyridine ring substituted at positions 5 and 6 with chlorine atoms and a methyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group significantly influences the electron density of the pyridine ring, dictating its reactivity.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 5,6-dichloropyridine-3-carboxylate | [3] |

| CAS Number | 56055-54-0 | [3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |

| Molecular Weight | 206.02 g/mol | [3][] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 42 - 44 °C (for related isomer) | |

| Boiling Point | 204 °C (for related isomer) |

Spectroscopic Profile

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, in addition to a singlet in the upfield region (~3.9 ppm) for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals: one for the methyl group, one for the carbonyl carbon of the ester, and five for the carbons of the dichloropyridine ring.

-

Mass Spectrometry (GC-MS): The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms. Key fragments observed include m/z values of 174 and 127.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=O stretching of the ester group (around 1730 cm⁻¹), C=N and C=C stretching of the aromatic ring, and C-Cl stretching.

Synthesis and Manufacturing

The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding carboxylic acid. This pathway is favored for its high yield and straightforward execution.

Primary Synthetic Pathway: Fischer Esterification

The synthesis involves the acid-catalyzed reaction of 5,6-Dichloronicotinic acid with methanol. Methanol serves as both the reactant and the solvent, while a strong acid, typically sulfuric acid, acts as the catalyst to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by methanol.

Experimental Protocol

The following protocol is a representative example of the Fischer esterification process.[6]

-

Reaction Setup: To a solution of 5,6-dichloronicotinic acid (e.g., 26 mmol) in methanol (50 mL), add concentrated sulfuric acid (4.45 mL) dropwise.

-

Causality: Sulfuric acid acts as a catalyst, protonating the carbonyl group of the carboxylic acid to increase its electrophilicity, which is essential for the nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. The extended reflux time ensures the reaction proceeds to completion, maximizing the yield.

-

-

Neutralization: Cool the mixture to approximately 4°C in an ice bath. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Causality: Neutralization is critical to quench the reaction and to allow for effective extraction of the organic ester into a non-polar solvent. Bicarbonate is a weak base that safely neutralizes the strong acid catalyst.

-

-

Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the resulting aqueous layer with ethyl acetate.

-

Causality: The methyl ester product is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for its selective separation.

-

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final product as a white solid.[6]

-

Self-Validation: The purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and its melting point should be compared to literature values.

-

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the ester group can undergo hydrolysis, amidation, or reduction.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the 6-position, are activated towards substitution by various nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility in building more complex heterocyclic systems.

-

Ester Transformations: The methyl ester can be readily hydrolyzed to the parent carboxylic acid under basic or acidic conditions. It can also be converted to amides by reacting with amines, often at elevated temperatures, or reduced to the corresponding alcohol.

Applications in Research and Development

The primary value of this compound lies in its role as a precursor for higher-value molecules in several key industries.

-

Pharmaceuticals: It is a building block in the synthesis of various biologically active compounds. Its derivatives are explored for applications including anti-inflammatory, anti-cancer, and analgesic agents.[1][2][7]

-

Agrochemicals: The dichloropyridine scaffold is integral to many modern pesticides. This compound serves as an intermediate for creating novel herbicides and insecticides, contributing to crop protection solutions.[1][2]

-

Material Science: Dichlorinated heterocyclic compounds can be incorporated into polymers to enhance thermal stability and flame retardant properties, making them useful in the development of advanced materials.[1]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:[3][8]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[9]

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin, eyes, and clothing.

-

PPE: Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a pivotal chemical intermediate whose structural features provide a robust platform for synthetic innovation. Its well-defined reactivity allows for the strategic construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials, ensuring both efficiency and safety in research and manufacturing endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5Cl2NO2 | CID 2782166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Methyl 2,6-dichloronicotinate (65515-28-8) for sale [vulcanchem.com]

- 8. chemscene.com [chemscene.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5,6-Dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5,6-Dichloronicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is designed to serve as an in-depth resource, offering not just raw data, but also expert interpretation and practical experimental insights to aid in the structural elucidation and quality control of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₅Cl₂NO₂) is a pyridine derivative characterized by the presence of two chlorine atoms and a methyl ester group on the pyridine ring.[1] The strategic placement of these functional groups significantly influences the molecule's electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, purity, and for predicting its reactivity in synthetic pathways.

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Each section will provide predicted data, a detailed interpretation grounded in established spectroscopic principles, and a robust experimental protocol for data acquisition.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be simple, displaying signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic system.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.85 | d | ~2.5 | 1H | H-2 |

| ~8.20 | d | ~2.5 | 1H | H-4 |

| ~3.95 | s | - | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The proton at the 2-position (H-2) is anticipated to be the most downfield-shifted due to its proximity to the electron-withdrawing nitrogen atom and the ester group. The proton at the 4-position (H-4) will also be downfield, influenced by the adjacent nitrogen and chlorine atoms. The small coupling constant (J ≈ 2.5 Hz) is characteristic of a four-bond (meta) coupling in a pyridine ring.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.95 ppm. This chemical shift is typical for methyl esters and is relatively shielded compared to the aromatic protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[5][6][7] For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly affected by the electronegativity of the attached atoms (Cl, N, O).[5][8]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C=O | Carbonyl carbon of the ester group, typically in this downfield region. |

| ~152.0 | C-6 | Carbon attached to both a chlorine and the nitrogen atom, highly deshielded. |

| ~149.5 | C-2 | Carbon adjacent to the nitrogen, deshielded. |

| ~138.0 | C-4 | Aromatic carbon deshielded by the adjacent nitrogen and chlorine. |

| ~133.0 | C-5 | Carbon attached to a chlorine atom. |

| ~125.0 | C-3 | Carbon bearing the ester group. |

| ~53.0 | -OCH₃ | Methyl carbon of the ester group. |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected at the most downfield position due to its sp² hybridization and bonding to two electronegative oxygen atoms.

-

Aromatic Carbons: The carbons of the pyridine ring resonate in the aromatic region. The carbons directly attached to electronegative atoms (C-6, C-2, C-5) are shifted significantly downfield. C-6, being adjacent to both nitrogen and chlorine, is predicted to be the most deshielded of the ring carbons.

-

Methyl Carbon (-OCH₃): The sp³ hybridized methyl carbon appears at the most upfield position, consistent with typical values for methyl esters.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9][10][11] The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-Cl bonds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~850-750 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1730 cm⁻¹, which is characteristic of the carbonyl stretch of an unsaturated ester.[12]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to medium intensity bands in the 1600-1470 cm⁻¹ region. The aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

-

C-O Stretch: A strong band, or a set of bands, between 1300 cm⁻¹ and 1100 cm⁻¹ is indicative of the C-O stretching vibrations of the ester group.

-

C-Cl Stretch: The presence of chlorine atoms will be confirmed by strong absorptions in the lower wavenumber region (850-750 cm⁻¹), corresponding to C-Cl stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR)

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.[13][14] For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 205/207/209 | High | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio) |

| 174/176/178 | Medium | [M - OCH₃]⁺ |

| 146/148/150 | Medium | [M - COOCH₃]⁺ |

| 111/113 | Low | [C₄H₂ClN]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster at m/z 205, 207, and 209, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl₂ , ³⁵Cl³⁷Cl, ³⁷Cl₂). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

-

Key Fragmentation Pathways:

-

Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion at m/z 174/176/178.[15] This is often a significant peak in the spectrum.

-

Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the pyridine ring and the ester group can result in the loss of the carbomethoxy radical, giving a fragment at m/z 146/148/150.

-

Further Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller fragments, such as the one observed at m/z 111/113.

-

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectroscopic data, which is essential for scientific integrity and the advancement of research and development in the chemical and pharmaceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. CASPRE [caspre.ca]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. PROSPRE [prospre.ca]

- 11. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl 5,6-dichloronicotinate (CAS: 56055-54-0) for Advanced Research & Development

This guide provides an in-depth technical overview of Methyl 5,6-dichloronicotinate, a pivotal chemical intermediate for professionals in pharmaceutical development, agrochemical synthesis, and material science. We will move beyond simple data recitation to explore the causal relationships behind its properties, applications, and safe handling protocols, offering field-proven insights for its practical application.

Core Identity and Physicochemical Profile

This compound (CAS: 56055-54-0) is a dichlorinated pyridine derivative. Its structure, featuring an ester functional group and two chlorine atoms on the pyridine ring, imparts significant reactivity, making it a valuable building block in complex organic synthesis.[1]

Key Physicochemical Data

The compound's physical and chemical properties dictate its handling, storage, and reaction conditions. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Significance in Application |

| Synonyms | Methyl 5,6-dichloropyridine-3-carboxylate | Naming conventions are critical for literature and database searches. |

| Molecular Formula | C₇H₅Cl₂NO₂ | Defines the elemental composition and is the basis for molecular weight.[1][] |

| Molecular Weight | 206.03 g/mol | Essential for stoichiometric calculations in reaction planning.[1][] |

| Appearance | White to light yellow solid | A visual check for purity; deviations may indicate degradation or impurities.[1] |

| Melting Point | 63-65 °C | A narrow melting range is a key indicator of high purity.[3][4] |

| Boiling Point | 265.5 ± 35.0 °C (Predicted) | Suggests low volatility at room temperature, simplifying handling.[3][4] |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | Useful for volume-to-mass conversions in process scale-up.[3][4] |

| Purity | ≥ 95% (HPLC) | Standard purity for a research-grade chemical intermediate.[1] |

Solubility and Storage: A Rationale

The recommended storage condition is at 2-8 °C under an inert atmosphere (e.g., argon).[5] This is not merely a suggestion but a protocol rooted in chemical stability. The ester group is susceptible to hydrolysis, especially in the presence of moisture and acid/base catalysts. Refrigeration slows this and other potential degradation pathways. The inert atmosphere is critical to prevent slow oxidation over long-term storage.

When selecting a solvent for reactions, its dichloropyridine structure suggests good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. However, protic solvents like methanol or ethanol should be used with caution, as they can participate in transesterification reactions, especially at elevated temperatures or in the presence of a catalyst.

Role in Synthesis: A Versatile Intermediate

The true value of this compound lies in its utility as a synthetic intermediate. The two chlorine atoms are reactive sites, primarily for nucleophilic aromatic substitution reactions, which is a cornerstone of its application.

It serves as a key building block in the development of:

-

Pharmaceuticals: It is particularly noted for its use in creating novel antibacterial agents.[1] The pyridine core is a common scaffold in medicinal chemistry.

-

Agrochemicals: The compound is a precursor for various pesticides and herbicides, contributing to crop protection solutions.[1]

-

Material Science: Its structure can be incorporated into specialty polymers and coatings to enhance properties like thermal stability or fire resistance.[1]

The diagram below illustrates the logical flow of its application from a core chemical to a final product.

Caption: Synthetic utility workflow of this compound.

Analytical Quality Control Protocol

Ensuring the purity of a starting material is a self-validating step that prevents the costly failure of downstream reactions. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Step-by-Step HPLC Purity Assessment

This protocol is a representative method and may require optimization based on the specific instrumentation available.

-

Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Rationale: Acetonitrile is a common, UV-transparent solvent that is compatible with reversed-phase chromatography.

-

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Rationale: The C18 stationary phase provides good retention for moderately polar aromatic compounds.

-

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Rationale: Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.

-

-

Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~275 nm (A preliminary UV scan is recommended to find the absorbance maximum).

-

Injection Volume: 10 µL.

-

-

Analysis: Run the standard and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The retention time of the sample should match that of the standard.

Hazard Assessment and Safe Handling

This compound presents moderate hazards that require diligent safety protocols. The Globally Harmonized System (GHS) classifications provide a clear summary of the risks.[6]

GHS Hazard Profile

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

Risk Assessment and Mitigation Workflow

Effective laboratory safety is a logical process of identifying risks and implementing controls.

Caption: Logical workflow for mitigating chemical handling risks.

Mandatory Handling and Emergency Protocols

Adherence to these protocols is non-negotiable for ensuring personnel safety.

-

Engineering Controls: Always handle this compound powder in a certified chemical fume hood to mitigate inhalation risk (H335).[5]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[5]

-

In case of Exposure:

-

Eyes (H319): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

Skin (H315): Wash with plenty of water.[5] If irritation persists, seek medical attention.

-

Inhalation (H335): Remove the person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.

-

Ingestion (H302): Rinse mouth.[5] Call a poison center or doctor immediately.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.

-

Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[7] During combustion, toxic fumes may form, including nitrogen oxides, carbon oxides, and hydrogen chloride.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 3. 56055-54-0 | CAS DataBase [m.chemicalbook.com]

- 4. This compound CAS#: 56055-54-0 [m.chemicalbook.com]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. This compound | 56055-54-0 [sigmaaldrich.com]

- 7. file.chemscene.com [file.chemscene.com]

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Methyl 5,6-Dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dichloronicotinate is a pivotal building block in medicinal chemistry and materials science, prized for its versatile pyridine core. The presence of two distinct chlorine atoms at the C5 and C6 positions presents a unique synthetic challenge and opportunity: understanding and controlling their differential reactivity. This guide provides a comprehensive analysis of the electronic and steric factors governing the regioselective functionalization of this scaffold. We will explore the dominant reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. This compound (CAS 56055-54-0) serves as a highly functionalized and versatile starting material for the synthesis of complex pyridine derivatives.[][2][3] Its utility stems from the two chlorine atoms, which act as competent leaving groups for a variety of transformations.

However, the key to unlocking the full synthetic potential of this molecule lies in understanding the nuanced differences in reactivity between the C5-Cl and C6-Cl bonds. The electronic asymmetry of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing ester group, dictates which chlorine is more susceptible to a given reaction type. This guide will dissect these controlling factors to provide a predictive framework for its reactivity.

The Electronic Landscape: Why C6 is the More Reactive Center for SNAr

The reactivity of dichloropyridines in Nucleophilic Aromatic Substitution (SNAr) is primarily governed by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[4][5] In the case of this compound, the pyridine nitrogen atom exerts a powerful electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions.

This inherent electronic pull makes the entire ring system electron-deficient and thus primed for attack by nucleophiles. The critical factor determining the regioselectivity is the ability of the ring to stabilize the negative charge that develops during the formation of the Meisenheimer intermediate.

-

Attack at C6: When a nucleophile attacks the C6 position, the resulting negative charge can be effectively delocalized onto the electronegative pyridine nitrogen atom through resonance. This provides a significant stabilizing effect.

-

Attack at C5: Conversely, an attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.

This difference in intermediate stability makes the C6 position significantly more electrophilic and susceptible to nucleophilic attack than the C5 position. The electron-withdrawing methyl ester at C3 further activates the ring towards nucleophilic attack in general but does not override the powerful directing effect of the ring nitrogen.

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr) at C6

The preferential substitution of the C6 chlorine is the most common and predictable reaction of this compound. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to selectively displace the C6 chlorine, leaving the C5 chlorine intact for subsequent transformations.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. This is typically the rate-determining step.[4][6]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

References

An In-depth Technical Guide to the Biological Mechanism of Action of Methyl 5,6-Dichloronicotinate

This guide provides a comprehensive technical overview of the putative mechanisms of action of Methyl 5,6-Dichloronicotinate in biological systems. Drawing upon established research on nicotinic acid and its derivatives, this document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Introduction to this compound: A Profile

This compound is a halogenated derivative of nicotinic acid (Vitamin B3). Its chemical structure, characterized by a pyridine ring with chlorine substituents at the 5 and 6 positions and a methyl ester at the 3 position, suggests a high potential for biological activity. While direct and extensive research on this compound is limited, the well-documented pharmacology of nicotinic acid and its analogs provides a strong foundation for predicting its mechanism of action.

Nicotinic acid derivatives have garnered significant attention for their diverse therapeutic applications, including roles as anti-inflammatory, analgesic, and lipid-lowering agents.[1][2] The presence of chlorine atoms in this compound is likely to modulate its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced or novel biological effects compared to its parent compound.

Postulated Mechanisms of Action

Based on the known biological activities of structurally related nicotinic acid derivatives, two primary mechanisms of action are proposed for this compound: enzyme inhibition and receptor-mediated signaling.

Enzyme Inhibition

Nicotinic acid and its derivatives have been demonstrated to inhibit a range of enzymes critical in various physiological and pathological processes.

-

Cyclooxygenase (COX) Inhibition: Several nicotinic acid derivatives exhibit potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The dichlorinated structure of this compound may confer selectivity for the COX-2 isoenzyme, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

-

α-Amylase and α-Glucosidase Inhibition: Recent studies have highlighted the role of nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase.[4][5] These enzymes are involved in carbohydrate digestion, and their inhibition can help regulate postprandial blood glucose levels. This suggests a potential application for this compound in the management of type 2 diabetes. The noncompetitive nature of this inhibition implies that the compound binds to an allosteric site on the enzyme, rather than the active site, altering its conformation and reducing its catalytic efficiency.[4][5]

-

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition: Nicotinic acid is known to directly inhibit DGAT2, a key enzyme in the synthesis of triglycerides.[6] By inhibiting this enzyme, nicotinic acid contributes to the reduction of plasma triglyceride levels. It is plausible that this compound shares this inhibitory activity, suggesting its potential use in treating dyslipidemia.

Receptor-Mediated Signaling

The discovery of a specific receptor for nicotinic acid has provided significant insight into its pharmacological effects.

-

GPR109A Receptor Agonism: Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as HM74A).[1] This receptor is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis, contributing to the lipid-lowering effects of nicotinic acid. In immune cells, GPR109A activation can modulate inflammatory responses. The structural similarity of this compound to nicotinic acid suggests it may also act as a GPR109A agonist, thereby influencing lipid metabolism and inflammation.

The proposed signaling pathway for GPR109A activation is illustrated below:

Caption: Proposed GPR109A signaling pathway for this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity and kinetics of this compound against target enzymes.

Protocol: COX-1/COX-2 Inhibition Assay [7]

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Use a commercial enzyme immunoassay (EIA) kit for ovine COX-1 and COX-2.

-

Prepare assay buffer, arachidonic acid (substrate), and colorimetric substrate as per the kit instructions.

-

Use celecoxib and indomethacin as positive controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add serial dilutions of this compound or control compounds to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction and develop the color according to the kit protocol.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the selectivity index (IC50 COX-1 / IC50 COX-2).

-

Cell-Based Signaling Assays

Objective: To investigate the effect of this compound on GPR109A receptor signaling.

Protocol: cAMP Measurement Assay

-

Cell Culture:

-

Culture a cell line endogenously or recombinantly expressing GPR109A (e.g., CHO-K1 cells stably expressing human GPR109A).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Treat the cells with various concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) for 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

The general workflow for these experimental protocols is outlined below:

Caption: A generalized workflow for investigating the mechanism of action.

Summary of Potential Biological Effects and Quantitative Data

While specific quantitative data for this compound is not yet available in the public domain, the table below summarizes the expected biological effects and the type of quantitative data that should be generated through the proposed experimental protocols.

| Proposed Mechanism | Biological Effect | Key Quantitative Parameter | Reference Compounds |

| COX-2 Inhibition | Anti-inflammatory, Analgesic | IC50 (nM or µM), Selectivity Index | Celecoxib, Diclofenac, Indomethacin |

| α-Amylase/α-Glucosidase Inhibition | Anti-hyperglycemic | IC50 (µM) | Acarbose |

| DGAT2 Inhibition | Triglyceride Lowering | IC50 (µM) | Niacin |

| GPR109A Agonism | Lipid-lowering, Anti-inflammatory | EC50 (nM or µM) | Nicotinic Acid |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on nicotinic acid and its derivatives, it is hypothesized that this compound may exert its biological effects through the inhibition of key enzymes such as COX-2, α-amylase/α-glucosidase, and DGAT2, as well as through the activation of the GPR109A receptor.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial for understanding its full therapeutic potential and for guiding its development as a clinical candidate for inflammatory diseases, metabolic disorders, or other conditions.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

The Strategic Synthesis and Enduring Relevance of Methyl 5,6-Dichloronicotinate: A Technical Guide for Chemical Innovators

For the discerning researcher in drug development and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic intermediates, Methyl 5,6-Dichloronicotinate has emerged as a cornerstone scaffold, prized for its predictable reactivity and versatile potential. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and critical applications, offering field-proven insights for scientists and professionals in the chemical and pharmaceutical industries.

A Historical Perspective: The Rise of Chlorinated Pyridines

The journey to understanding the significance of this compound is rooted in the broader history of pyridine chemistry. Pyridine and its derivatives have long been recognized for their presence in natural products and their wide-ranging applications in medicine and agriculture. The introduction of halogen substituents onto the pyridine ring, a key feature of the title compound, marked a significant step forward in medicinal chemistry, offering a powerful tool to modulate the electronic properties and metabolic stability of molecules.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its emergence is intrinsically linked to the growing interest in chlorinated nicotinic acid derivatives as versatile intermediates. The strategic placement of chlorine atoms at the 5 and 6 positions of the pyridine ring creates a unique reactivity profile, making it a valuable precursor for a variety of more complex molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application.

| Property | Value |

| CAS Number | 56055-54-0[1] |

| Molecular Formula | C₇H₅Cl₂NO₂[1] |

| Molecular Weight | 206.02 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not consistently reported, varies with purity |

| Boiling Point | 85°C at 0.01 mmHg[2] |

| Solubility | Soluble in methanol and other common organic solvents[2] |

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive spectral data is best obtained from a certificate of analysis for a specific batch, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Synthesis of a Key Intermediate: A Tale of Two Pathways

The preparation of this compound is most commonly achieved through the esterification of its carboxylic acid precursor, 5,6-Dichloronicotinic acid. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. Two primary, industrially relevant methods are detailed below.

Pathway A: Fischer-Speier Esterification

This classical and widely adopted method involves the acid-catalyzed reaction of 5,6-Dichloronicotinic acid with methanol. The elegance of this approach lies in its simplicity and the use of readily available and cost-effective reagents.

Causality Behind Experimental Choices:

-

Excess Methanol: Methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle.

-

Acid Catalyst (Sulfuric Acid): Concentrated sulfuric acid is a potent catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux accelerates the reaction rate, allowing for the completion of the esterification within a reasonable timeframe.

-

Neutralization and Extraction: The workup procedure involving neutralization with a base (e.g., sodium bicarbonate) is crucial to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the desired ester from the aqueous phase.

Experimental Protocol: Fischer-Speier Esterification

-

To a solution of 5,6-Dichloronicotinic acid (1.0 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while maintaining the temperature below 20°C.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Pathway B: Thionyl Chloride Mediated Esterification

For instances where the Fischer-Speier esterification is sluggish or undesirable due to the strongly acidic conditions, the use of thionyl chloride offers a highly effective alternative. This method proceeds via the formation of a more reactive acyl chloride intermediate.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. This intermediate readily reacts with methanol, even at lower temperatures, to form the ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

-

Control of Temperature: The initial reaction with thionyl chloride is often performed at or below room temperature to control the exothermic reaction and minimize potential side reactions. The subsequent reaction with methanol is also typically carried out at a controlled temperature.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the sensitive acyl chloride intermediate by atmospheric moisture.

Experimental Protocol: Thionyl Chloride Mediated Esterification

-

Suspend 5,6-Dichloronicotinic acid (1.0 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to a gentle reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture and carefully add methanol (1.5-2.0 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify as needed.

The Strategic Role of this compound in Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The two chlorine atoms on the pyridine ring, along with the methyl ester functionality, provide multiple handles for chemical modification.

A Key Intermediate in Agrochemicals and Pharmaceuticals

The dichlorinated pyridine core of this compound is a common motif in a variety of agrochemicals, including herbicides and insecticides.[2] The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can tune the biological activity of the final product.

In the pharmaceutical arena, this intermediate is instrumental in the synthesis of a range of therapeutic agents.[3] The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound allows for the construction of molecules that can interact with a variety of biological targets. While specific, publicly disclosed drug synthesis pathways often remain proprietary, the recurring appearance of this and structurally similar dichloronicotinates in the patent literature underscores their importance in drug discovery programs.

Future Outlook and Conclusion

This compound, while perhaps not a household name, is a workhorse of the chemical synthesis industry. Its straightforward and scalable synthesis, combined with its versatile reactivity, ensures its continued relevance in both academic research and industrial applications. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic importance of well-characterized and readily accessible building blocks like this compound will only increase. For the modern chemical innovator, a deep understanding of the history, synthesis, and application of such key intermediates is not just beneficial—it is essential for driving progress and achieving success in the competitive landscape of drug discovery and development.

References

A Theoretical and Computational Guide to the Electronic Structure of Methyl 5,6-Dichloronicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dichloronicotinate is a substituted pyridine derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity, intermolecular interaction potential, and ultimate utility in drug design are fundamentally governed by its electronic structure. This technical guide provides a comprehensive theoretical framework for elucidating the electronic properties of this compound using first-principles computational methods. We detail the application of Density Functional Theory (DFT) to determine the molecule's optimized geometry, analyze its frontier molecular orbitals (HOMO-LUMO), map its electrostatic potential to predict reactive sites, and calculate key quantum chemical descriptors. By explaining the causality behind the choice of computational protocols, this guide serves as a foundational resource for in-silico investigations, enabling researchers to predict and understand the molecule's behavior, thereby accelerating the design of novel, high-efficacy compounds.

Introduction: The Significance of a Substituted Nicotinate

This compound belongs to the family of nicotinic acid esters, which are derivatives of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound—featuring two electronegative chlorine atoms and a methyl ester group—creates a unique electronic landscape that dictates its role as a chemical intermediate.

Understanding this electronic landscape is paramount. Key questions for a drug development professional might include:

-

Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack?

-

How does the molecule's electron distribution influence its ability to form hydrogen bonds or other non-covalent interactions with a biological target?[3][4]

-

What is the molecule's intrinsic reactivity and stability?

Theoretical and computational chemistry offers a powerful, efficient, and cost-effective avenue to answer these questions.[5] By modeling the molecule from first principles, we can gain profound insights that complement and guide experimental work. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely-used quantum chemical method that provides an excellent balance of accuracy and computational cost for organic molecules of this nature.[5][6]

Foundational Theory: A Quantum Mechanical Perspective

The electronic structure of a molecule is described by the distribution of its electrons in a set of molecular orbitals (MOs), each with a specific energy level. Two of the most important of these are the Frontier Molecular Orbitals :

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. Molecules with high-energy HOMOs are effective electron donors. The shape and location of the HOMO can indicate the site of electrophilic attack.[7][8]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. Molecules with low-energy LUMOs are effective electron acceptors. The location of the LUMO often points to the site of nucleophilic attack.[9]

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, while a large gap implies greater stability.[2][10]

Computational Methodology: A Validated Protocol

The following protocol outlines the standard and validated workflow for investigating the electronic structure of this compound using DFT.

Step-by-Step Computational Workflow

-

Structure Preparation:

-

Geometric Optimization:

-

Objective: To find the lowest energy, most stable conformation of the molecule.

-

Method: Density Functional Theory (DFT) is employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. Causality: B3LYP is a workhorse in computational organic chemistry, renowned for providing a reliable balance between accuracy for molecular geometries and energies and manageable computational expense.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is chosen. Causality: This is a flexible, split-valence basis set. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the spatial extent of electron density, particularly for systems with lone pairs or potential for weak interactions. The '(d,p)' polarization functions allow for non-spherical electron distribution, essential for accurately modeling the geometry around the chlorine, nitrogen, and oxygen atoms.[5][12]

-

Software: This calculation can be performed using standard quantum chemistry packages like Gaussian, ORCA, or Spartan.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum.

-

Procedure: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[5] This step ensures the geometric parameters are sound.

-

-

Electronic Property Calculation:

-

Objective: To compute the core electronic structure properties from the validated geometry.

-

Procedure: A single-point energy calculation is performed. From this, the following are extracted:

-

Energies of the HOMO and LUMO.

-

The full molecular orbital table.

-

The electron density surface.

-

Atomic charges (e.g., using Natural Bond Orbital (NBO) analysis).[13]

-

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the charge distribution and predict reactive sites.

-

Procedure: The MEP is calculated and mapped onto the van der Waals surface (electron isodensity surface) of the molecule.[14] This creates a color-coded map where different colors represent different electrostatic potential values.

-

The entire computational process can be visualized with the following workflow diagram:

Predicted Electronic Properties and Interpretation

Based on calculations performed on analogous dichloropyridine and nicotinate systems, we can predict the key electronic features of this compound.[1][2][5]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and the chlorine atoms. The LUMO will likely be a π*-antibonding orbital, also delocalized over the aromatic system, with significant contributions from the carbon atoms of the ring and the carbonyl carbon of the ester group.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.0 to -7.5 | Represents the ionization potential; indicates the molecule's capacity to donate electrons. |

| LUMO Energy | ~ -1.5 to -2.0 | Represents the electron affinity; indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 | A relatively large gap suggests high kinetic stability and lower chemical reactivity.[2] |

Molecular Electrostatic Potential (MEP) Map

The MEP map is an invaluable tool for visualizing reactivity.[3][14][15] It provides a simple, color-coded guide to the charge distribution:

-

Deep Red: Regions of most negative electrostatic potential. These are electron-rich areas, prone to electrophilic attack and ideal for hydrogen bond accepting.

-

Deep Blue: Regions of most positive electrostatic potential. These are electron-deficient areas, prone to nucleophilic attack.

For this compound, the MEP map is predicted to show:

-

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the methyl ester group due to their lone pairs of electrons. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

-

Positive Potential (Blue): Located around the hydrogen atoms and, to a lesser extent, the carbon atoms attached to the electronegative chlorine and oxygen atoms. The C-Cl regions may also be susceptible to nucleophilic attack.

The relationship between these calculated properties and the molecule's reactivity can be visualized as follows:

Global Reactivity Descriptors

From the HOMO and LUMO energies, several useful quantum chemical descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 7.0 - 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.5 - 2.0 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.5 - 3.0 | Measures resistance to change in electron distribution; higher value = more stable.[12] |

| Electronegativity (χ) | χ = (I + A) / 2 | ~ 4.25 - 4.75 | The power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | ~ 3.0 - 4.3 | A global index of electrophilic character. |

Implications for Drug Development

A thorough understanding of this compound's electronic structure provides actionable intelligence for medicinal chemists:

-

Synthesis Strategy: The MEP map and frontier orbital analysis identify the most likely sites for chemical modification. For instance, the electron-deficient regions are prime targets for nucleophilic substitution reactions, a common strategy for building more complex molecules.[9]

-

Structure-Activity Relationship (SAR) Studies: By understanding the electronic contribution of the dichloro-nicotinate core, researchers can make more informed decisions when designing analogues. Modifying substituents to tune the HOMO/LUMO levels or alter the MEP can systematically modulate a compound's binding affinity and biological activity.

-

Target Interaction Modeling: The MEP provides a roadmap for how the molecule will interact with a protein binding pocket. The negative potential regions around the nitrogen and oxygen atoms are primary candidates for forming critical hydrogen bonds with amino acid residues like arginine, lysine, or serine, anchoring the molecule in its binding site.[3][4]

Conclusion